4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride
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Overview
Description
4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride is a chemical compound with the molecular formula C8H13Cl2NO and a molecular weight of 210.10 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride typically involves the reaction of pyrrolidine with but-2-enoyl chloride in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Addition Reactions: The double bond in the but-2-enoyl moiety allows for addition reactions with various reagents.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and pyrrolidine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids can be used to facilitate addition reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are often used in these reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Addition Products: Addition reactions can yield products with different functional groups attached to the but-2-enoyl moiety.
Scientific Research Applications
4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to study the interactions of pyrrolidine derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride involves its interaction with molecular targets through the pyrrolidine ring. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The presence of the chloride group allows for nucleophilic substitution reactions, which can modify the structure and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a lactam structure, used in the synthesis of various pharmaceuticals.
Pyrrolidine-2,5-dione: Another derivative with applications in medicinal chemistry.
Uniqueness
4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride is unique due to its combination of a pyrrolidine ring and a but-2-enoyl chloride moiety. This structure allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H13Cl2NO |
---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
(E)-4-pyrrolidin-1-ylbut-2-enoyl chloride;hydrochloride |
InChI |
InChI=1S/C8H12ClNO.ClH/c9-8(11)4-3-7-10-5-1-2-6-10;/h3-4H,1-2,5-7H2;1H/b4-3+; |
InChI Key |
MUFLFKSJIZPDPK-BJILWQEISA-N |
Isomeric SMILES |
C1CCN(C1)C/C=C/C(=O)Cl.Cl |
Canonical SMILES |
C1CCN(C1)CC=CC(=O)Cl.Cl |
Origin of Product |
United States |
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